Mass Spectral Fragmentation Fingerprint
In a direct head-to-head mass spectrometric comparison, 2-ethyl-4-methoxycyclohexanone (VI) exhibits a fundamentally altered fragmentation profile relative to its parent ketone 2-ethylcyclohexanone (VII). The McLafferty rearrangement ion (M−28, m/e 128) is the second most intense peak in VII with a relative abundance of 95% (±13.4%), whereas in the 4-methoxy analog VI this same rearrangement is greatly repressed to a relative abundance of only 22% (±2.1%) [1]. Instead, the methoxyl rearrangement ion (m/e 74) becomes the base peak of the spectrum in VI, a fragmentation pathway entirely absent in VII. Furthermore, α-fission in VI occurs almost exclusively between C-1 and C-2, with the alternate α-cleavage product (m/e 102) observed at only 1.1% relative abundance, indicating strong regiochemical control of fragmentation by the 4-methoxy substituent [1]. This was measured under electron-impact ionization conditions in the context of studying remote functional group interactions, as published in J. Am. Chem. Soc. (1966).
| Evidence Dimension | McLafferty rearrangement ion (M−28) relative abundance in electron-impact mass spectrum |
|---|---|
| Target Compound Data | Relative abundance 22% (±2.1%) for the McLafferty rearrangement ion (m/e 128); methoxyl rearrangement ion (m/e 74) is the base peak of the spectrum |
| Comparator Or Baseline | 2-Ethylcyclohexanone (VII): McLafferty rearrangement ion (M−28) relative abundance 95% (±13.4%), second most intense peak; no methoxyl rearrangement pathway |
| Quantified Difference | Approximately 4.3-fold suppression of the McLafferty rearrangement pathway; complete inversion of base peak identity from McLafferty product (VII) to methoxyl rearrangement product (VI) |
| Conditions | Electron-impact ionization mass spectrometry; Stanford University, Department of Chemistry; reported in Green, Weinberg, Djerassi, J. Am. Chem. Soc. 1966, 88(16), 3883–3884 |
Why This Matters
This fragmentation signature provides a definitive, instrumentally verifiable identity check: a procurement or QC decision can be validated by confirming that the mass spectrum of the supplied material shows the methoxyl rearrangement ion (m/e 74) as base peak with McLafferty rearrangement ion at approximately 22% relative abundance, a pattern that no mono-substituted analog can reproduce.
- [1] Green, M.M.; Weinberg, D.S.; Djerassi, C. Mass Spectrometry in Structural and Stereochemical Problems. CXIX. Interaction of Remote Functional Groups in Mass Spectrometry. Journal of the American Chemical Society, 1966, 88(16), 3883–3884. View Source
